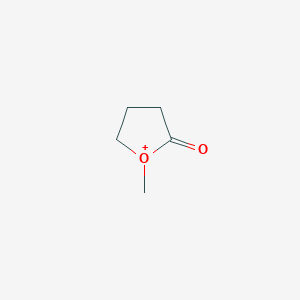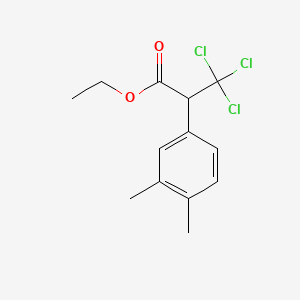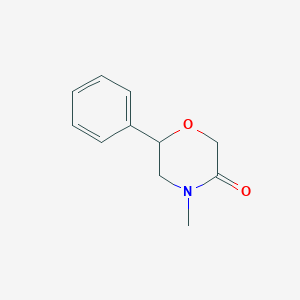
4-Methyl-6-phenylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-phenylmorpholin-3-one is an organic compound belonging to the morpholine family. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The compound features a morpholine ring substituted with a methyl group at the 4-position and a phenyl group at the 6-position, making it a unique structure with potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenylmorpholin-3-one can be achieved through various methods. One common approach involves the reaction of 4-methylmorpholine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent recovery, distillation, and crystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-phenylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced morpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of halogenated phenylmorpholine derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-6-phenylmorpholin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-phenylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylmorpholine
- 4-Methylmorpholine
- 6-Phenylmorpholine
- Phenmetrazine
Comparison
4-Methyl-6-phenylmorpholin-3-one is unique due to its specific substitution pattern on the morpholine ring. Compared to 2-Phenylmorpholine and 4-Methylmorpholine, it has both a methyl and a phenyl group, which may confer distinct chemical and biological properties. Phenmetrazine, another related compound, is known for its stimulant effects, whereas this compound may have different pharmacological activities due to its structural differences.
Propiedades
Número CAS |
92616-12-1 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
4-methyl-6-phenylmorpholin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-12-7-10(14-8-11(12)13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clave InChI |
DHQCMOBRSCAQRC-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(OCC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
![1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol](/img/structure/B14366791.png)
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)
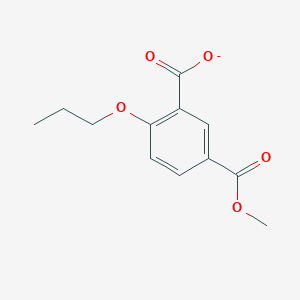
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)
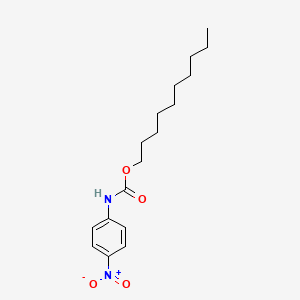

![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)

